
2,2-Difluoromalonamide
Overview
Description
2,2-Difluoromalonamide is an organic compound with the molecular formula C3H4F2N2O2 and a molecular weight of 138.07 g/mol . It is characterized by the presence of two fluorine atoms attached to the central carbon atom of the malonamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoromalonamide typically involves the reaction of ethyl 2,2-difluoromalonate with ammonia in methanol. The reaction is carried out under an ice bath to control the temperature, followed by warming to 15°C and stirring for 16 hours. This process results in the formation of this compound as a precipitate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s quality and yield. The compound is typically produced in research laboratories and specialized chemical manufacturing facilities .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoromalonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to form corresponding acids and amines.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Ammonia: Used in the synthesis of this compound from ethyl 2,2-difluoromalonate.
Methanol: Serves as a solvent in the synthesis process.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis can yield corresponding acids and amines, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,2-Difluoromalonamide has several scientific research applications, including:
Biology: The compound’s derivatives are explored for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to investigate the compound’s potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2,2-Difluoromalonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. This can result in altered biochemical pathways and potential therapeutic effects. detailed studies on the exact molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoropropane-1,3-diamide: Shares a similar structure with 2,2-Difluoromalonamide but differs in the positioning of functional groups.
2,2-Difluoropropanediamide: Another structurally related compound with similar chemical properties.
Uniqueness
Its ability to participate in various chemical reactions and form fluorine-containing analogs makes it valuable in both research and industrial contexts .
Biological Activity
2,2-Difluoromalonamide (DFMA) is an organic compound with the molecular formula CHFNO and a molecular weight of 138.07 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry. The presence of fluorine in its structure may enhance its reactivity and interaction with biological targets, making it a subject of interest for drug development and biochemical studies.
- Molecular Formula : CHFNO
- Molecular Weight : 138.07 g/mol
- Structure : The compound features two fluorine atoms attached to the malonamide backbone, which may influence its biological activity.
The biological activity of DFMA is primarily attributed to its interaction with specific molecular targets within cells. The fluorine atoms can modify the compound's binding affinity to various biomolecules, potentially leading to altered biochemical pathways. Current research is focused on elucidating the precise mechanisms through which DFMA exerts its effects on cellular functions.
Antiviral Properties
Recent studies have explored the antiviral potential of DFMA and its derivatives. For instance, compounds structurally related to DFMA have shown selective activity against certain viral infections, including feline herpes virus. This selectivity is often linked to the compound's ability to be recognized and activated by viral enzymes, enhancing its therapeutic efficacy .
Enzyme Inhibition
DFMA has been investigated for its role as an enzyme inhibitor. Research indicates that compounds similar to DFMA can inhibit key enzymes involved in nucleic acid metabolism, which is crucial for viral replication. This inhibition can disrupt the life cycle of viruses, providing a potential therapeutic avenue for antiviral drug development .
Study 1: Antiviral Activity against Feline Herpes Virus
A study synthesized a series of 2'-deoxy-2',2'-difluoro-5-halouridines, including derivatives of DFMA. These compounds were evaluated for their antiviral activity against feline herpes virus in cell cultures. Results indicated that specific derivatives exhibited significant antiviral effects, suggesting that modifications to the DFMA structure can enhance biological activity .
Study 2: Enzyme Interaction Analysis
Another research effort focused on understanding how DFMA and its analogs interact with ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis. The study demonstrated that DFMA could covalently modify RNR, leading to enzyme inhibition and subsequent effects on DNA metabolism. Such findings underscore the potential of DFMA as a lead compound in developing new therapeutics targeting DNA synthesis pathways .
Comparison with Related Compounds
Compound Name | Structure Similarity | Biological Activity |
---|---|---|
2,2-Difluoropropane-1,3-diamide | Moderate | Potential enzyme inhibitor |
2,2-Difluoropropanediamide | High | Antiviral properties |
2'-deoxy-2',2'-difluoro-5-halouridine | High | Selective antiviral activity |
Q & A
Q. What are the established synthetic routes for 2,2-difluoromalonamide, and how do reaction conditions influence yield and purity?
Basic Research Focus
The synthesis of this compound typically involves fluorination of malonamide precursors or dehydration of fluorinated intermediates. For example, dehydration using P₄O₁₀ at 210–220°C yields difluoromalononitrile, a related compound, but with moderate efficiency (30% yield) . Alternative methods, such as employing diethyl 2-fluoromalonate as a precursor, allow selective fluorination and subsequent amidation . Key variables include temperature, choice of dehydrating agents, and solvent systems (e.g., DMF or DMSO), which impact reaction kinetics and byproduct formation. Optimizing these conditions can improve yields and reduce impurities.
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Basic Research Focus
High-performance liquid chromatography (HPLC) and column chromatography are critical for isolating this compound, especially when synthesizing derivatives with polar functional groups. Evidence from fluoromalonate syntheses highlights the use of silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate mixtures) to separate fluorinated intermediates . Recrystallization in aprotic solvents like acetonitrile may further enhance purity, particularly for crystallizable analogs.
Q. How can mechanistic studies elucidate the role of this compound in fluorination reactions?
Advanced Research Focus
Mechanistic insights require a combination of kinetic analysis, isotopic labeling, and computational modeling. For instance, the dehydration of this compound to nitriles involves P₄O₁₀ as a Lewis acid catalyst, which facilitates proton transfer and elimination of H₂O . Density functional theory (DFT) calculations can map transition states and identify rate-limiting steps, while NMR spectroscopy tracks intermediate formation. Comparative studies with non-fluorinated analogs may reveal how fluorine electronegativity stabilizes intermediates or alters reaction pathways.
Q. What computational strategies are effective for predicting the biological interactions of this compound derivatives?
Advanced Research Focus
Molecular docking and molecular dynamics simulations are pivotal for studying interactions with biological targets. For structurally related fluorinated compounds, docking studies using software like AutoDock Vina or Schrödinger Suite have predicted binding affinities to enzymes such as kinases or cytochrome P450 isoforms . Parametrization of fluorine atoms in force fields (e.g., CHARMM or AMBER) is essential to accurately model C–F⋯H–X hydrogen bonds and hydrophobic effects, which dominate fluorinated ligand-receptor interactions.
Q. How should researchers address contradictions in reported synthetic yields or biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies often arise from variations in reaction conditions, analytical methods, or impurity profiles. For example, the 30% yield of difluoromalononitrile may reflect competing side reactions (e.g., over-dehydration), which can be mitigated by optimizing stoichiometry or using milder dehydrating agents. In biological studies, inconsistencies in activity data may stem from differences in assay protocols (e.g., cell lines, incubation times). Meta-analyses of published datasets, coupled with controlled replication studies, are recommended to resolve contradictions.
Q. What methodologies are employed to investigate the metabolic stability of this compound in pharmacokinetic studies?
Advanced Research Focus
In vitro assays using liver microsomes or hepatocytes are standard for assessing metabolic stability. For fluorinated compounds, LC-MS/MS quantifies parent compound depletion and identifies metabolites via high-resolution mass spectrometry. Isotope-labeled analogs (e.g., ¹⁸O or ²H) can trace metabolic pathways, while fluorophilicity assays (e.g., logP measurements) correlate lipophilicity with membrane permeability . Comparative studies with non-fluorinated analogs may isolate the impact of fluorine on metabolic half-life.
Properties
IUPAC Name |
2,2-difluoropropanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4F2N2O2/c4-3(5,1(6)8)2(7)9/h(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAFJXFAASLOHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(=O)N)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00195283 | |
Record name | 2,2-Difluoromalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
425-99-0 | |
Record name | 2,2-Difluoromalonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000425990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 425-99-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Difluoromalonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00195283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Difluoromalonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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